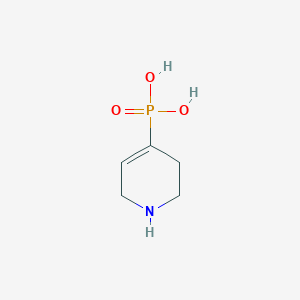
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid, also known as THPA, is an organic phosphonic acid that has been used in a variety of scientific research applications. It is a water-soluble compound with a pKa of 7.5 and a melting point of 120°C. THPA has a wide range of applications in the laboratory, including its use as a reagent, catalyst, and inhibitor.
Scientific Research Applications
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including polymers, polyamides, and polyesters. It has also been used as a catalyst in the synthesis of polymers and polyamides. This compound has been used as an inhibitor in the synthesis of polymers and polyamides, as well as in the synthesis of polyesters.
Mechanism of Action
The mechanism of action of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid is not well understood. However, it is believed that this compound acts as an acid catalyst, which facilitates the reaction of pyridine-2-carboxaldehyde and phosphorous oxychloride or phosphorous acid. This compound is also believed to facilitate the formation of polymers and polyamides through its ability to act as a hydrogen-bond donor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been found to have a mild antifungal activity and to inhibit the growth of certain bacteria. This compound has also been found to have a mild anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
The use of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid in laboratory experiments has several advantages. It is water-soluble, has a relatively low pKa, and can be synthesized through a variety of methods. Additionally, this compound can act as an acid catalyst, a hydrogen-bond donor, and an inhibitor. However, the use of this compound in laboratory experiments also has several limitations. It is not very stable in acidic or basic solutions, and its use as a catalyst or inhibitor is limited to certain reactions.
Future Directions
There are several potential future directions for the use of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of polymers and polyamides. Additionally, this compound could be used as a reagent in the synthesis of other organic compounds. Another potential direction is the use of this compound as an inhibitor in the synthesis of polymers and polyamides. Additionally, this compound could be used as an inhibitor in the synthesis of other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid can be synthesized through a variety of methods, including the reaction of pyridine-2-carboxaldehyde and phosphorous oxychloride. This reaction yields this compound and phosphorous oxychloride as the by-products. This compound can also be produced through the reaction of pyridine-2-carboxaldehyde and phosphorous acid, which yields this compound and phosphoric acid as the by-products. The reaction of pyridine-2-carboxaldehyde and phosphorous acid can be catalyzed by a variety of acids, including sulfuric acid and hydrochloric acid.
properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAAPJRPYOJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)



(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)


![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)